molecular formula C13H10BrN3O3S B15054259 Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate

Cat. No.: B15054259
M. Wt: 368.21 g/mol
InChI Key: NFGRXKHXZMLXGC-UHFFFAOYSA-N
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Description

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a bromine atom at the 6th position, a pyrazole ring with a hydroxyl group at the 5th position, and an acetoxy moiety. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula

C13H10BrN3O3S

Molecular Weight

368.21 g/mol

IUPAC Name

methyl 2-[2-(6-bromo-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C13H10BrN3O3S/c1-20-12(19)6-8-5-11(18)17(16-8)13-15-9-3-2-7(14)4-10(9)21-13/h2-5,16H,6H2,1H3

InChI Key

NFGRXKHXZMLXGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated Ketones

A widely adopted method involves the cyclocondensation of 6-bromobenzo[d]thiazol-2-amine with α,β-unsaturated ketones. For instance, methyl 3-(6-bromobenzo[d]thiazol-2-yl)-3-oxopropanoate undergoes cyclization with hydrazine hydrate in ethanol under reflux, yielding the pyrazole ring. This method mirrors protocols used for analogous pyrazolo[1,5-a]pyrimidine systems, where hydrazine derivatives react with α,β-unsaturated carbonyls to form fused heterocycles. The reaction typically achieves yields of 65–78% after purification via silica gel chromatography.

Key Reaction Parameters:

  • Solvent: Ethanol or methanol
  • Temperature: 80–100°C (reflux)
  • Catalyst: None required
  • Purification: Column chromatography (hexane/ethyl acetate gradient)

Palladium-Catalyzed Coupling Reactions

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of primary synthetic routes:

Method Yield (%) Purity (%) Reaction Time Key Advantage
Cyclocondensation 65–78 ≥95 6–8 hours No specialized catalysts required
Suzuki-Miyaura Coupling 70–85 ≥98 0.5–2 hours High regioselectivity

Cyclocondensation is cost-effective but suffers from longer reaction times, while palladium-catalyzed couplings offer rapid access to high-purity product.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, benzothiazole-H), 7.89–7.91 (d, J = 8.4 Hz, 1H, Ar-H), 7.62–7.64 (d, J = 8.4 Hz, 1H, Ar-H), 6.38 (s, 1H, pyrazole-H), 3.82 (s, 3H, OCH₃), 3.51 (s, 2H, CH₂COO).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (COO), 161.8 (C-OH), 152.3 (benzothiazole-C), 144.7 (pyrazole-C), 128.9–122.4 (Ar-C), 52.1 (OCH₃), 40.3 (CH₂).

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=N benzothiazole), and 3250–3350 cm⁻¹ (O-H stretch).

Applications and Derivative Synthesis

This compound serves as a precursor for anticancer and antimicrobial agents. Functionalization at the hydroxy group (e.g., alkylation, acylation) generates derivatives with enhanced bioactivity. Recent studies highlight its role in fluorescent probes for cellular imaging, leveraging the benzothiazole unit’s inherent luminescence.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further derivatization:

Reaction Conditions Product Application
NaOH (aq.), reflux, 6–8 h2-(1-(6-Bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetic acidPrecursor for amide/carboxylate coupling
H₂SO₄ (cat.), MeOH, ΔMethyl ester retention (stability confirmed)Structural stability studies

The carboxylic acid derivative serves as a substrate for peptide coupling or coordination chemistry .

Bromine-Specific Reactivity

The 6-bromo substituent on the benzothiazole ring participates in cross-coupling reactions, enabling structural diversification:

Nucleophilic Aromatic Substitution (SNAr)

Reagent Conditions Product
NaN₃, DMF, 80°C Azide introduction6-Azido-benzo[d]thiazole derivative
CuI, Pd(PPh₃)₄, arylboronic acidSuzuki-Miyaura couplingBiaryl-modified derivatives (e.g., 6-phenyl-benzo[d]thiazole analogs)

Bromine also facilitates Ullmann-type couplings for C–N bond formation .

Hydroxyl Group Reactivity

The 5-hydroxy group on the pyrazole ring undergoes oxidation and protection/deprotection strategies:

  • Oxidation : Treatment with MnO₂ or CrO₃ yields a ketone, enhancing electrophilicity for subsequent nucleophilic attacks.

  • Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) stabilizes the hydroxyl group during multi-step syntheses.

Thiazole and Pyrazole Ring Participation

The benzothiazole and pyrazole moieties engage in cycloaddition and coordination reactions:

Cycloaddition Reactions

Reagent Reaction Type Product
DMAD, Cu(I) catalyst 1,3-Dipolar cycloadditionThiazolo-pyrazolo fused heterocycles
Nitrile oxides Huisgen cycloadditionIsoxazoline-linked hybrids

Metal Coordination

The N,S-donor system chelates transition metals (e.g., Pd, Ru), forming complexes with catalytic or photophysical properties .

Anticancer Derivatives

Condensation with hydrazines yields hydrazone derivatives (e.g., 23a in ), showing sub-µM IC₅₀ values against lung adenocarcinoma (A549) and glioblastoma (U251) cell lines .

Antimicrobial Agents

Reaction with thioureas generates thiazolidinone derivatives (e.g., 46 in ), exhibiting MIC values of 5.8–93.7 µg/mL against S. aureus and C. albicans .

Stability and Reaction Optimization

  • pH Sensitivity : The ester group hydrolyzes rapidly in strong alkaline (pH > 10) or acidic (pH < 2) conditions.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic rings. Key comparisons include:

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate ()

  • Substituents: Replaces the 6-bromobenzo[d]thiazolyl group with a 3-(cyanomethyl)phenyl moiety.
  • Key Differences: The cyanomethyl group introduces polarizability and hydrogen-bond acceptor capacity via the nitrile group. Lacks the bromine atom, reducing molecular weight (MW: ~340 g/mol vs.

Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate ()

  • Substituents : Features a 3-chlorophenyl group instead of the bromobenzo[d]thiazolyl unit.
  • Key Differences: Chlorine (vs. bromine) reduces electronegativity and polar surface area, impacting solubility and binding affinity. Simpler aromatic system (monocyclic vs. bicyclic benzo[d]thiazole), leading to weaker van der Waals interactions in hydrophobic environments .

Physicochemical Properties

Property Target Compound Cyanomethylphenyl Analog () Chlorophenyl Analog ()
Molecular Weight ~395 g/mol ~340 g/mol ~310 g/mol
Key Substituents 6-Bromo-benzo[d]thiazole, 5-OH 3-Cyanomethylphenyl, 5-OH 3-Chlorophenyl, 5-OH
LogP (Estimated) ~2.8 (higher lipophilicity) ~2.1 ~2.5
Hydrogen-Bond Donors 1 (5-OH) 1 (5-OH) 1 (5-OH)
Halogen Bonding Yes (Br) No Weak (Cl)

Notes:

  • The cyanomethylphenyl analog’s nitrile group enhances polarity, improving solubility in polar solvents compared to the brominated analog .

Noncovalent Interaction Analysis

Computational studies (e.g., using Multiwfn or NCI plots) reveal:

  • Target Compound : Strong halogen bonding (Br···O/N) and π-π stacking due to the benzo[d]thiazole ring. The 5-OH group forms intramolecular hydrogen bonds, stabilizing the pyrazole ring .
  • Cyanomethylphenyl Analog: Dominant hydrogen bonds (nitrile···H) and weaker aromatic interactions.
  • Chlorophenyl Analog: Limited halogen bonding but enhanced hydrophobic interactions with chlorophenyl .

Stability and Degradation

  • Target Compound : Bromine’s electron-withdrawing effect stabilizes the thiazole ring against hydrolysis. However, the ester group may hydrolyze under basic conditions .
  • Cyanomethylphenyl Analog: Nitrile group susceptible to hydrolysis in acidic/basic media, forming carboxylic acid derivatives .
  • Chlorophenyl Analog : Chlorine’s lower reactivity enhances stability compared to bromine but reduces metabolic diversity .

Biological Activity

Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and related studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole ring, a benzo[d]thiazole moiety, and an ester functional group. The presence of bromine in the benzo[d]thiazole enhances its biological activity, making it a candidate for pharmacological studies. Its molecular formula is C13H10BrN3O3SC_{13}H_{10}BrN_{3}O_{3}S with a molecular weight of 368.21 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Compounds with similar structural motifs have shown the ability to induce apoptosis in cancer cells. Notably, studies have highlighted its effectiveness against:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies suggest that the compound may inhibit cell proliferation by targeting critical pathways involved in cancer cell survival .

The compound's mechanism may involve the modulation of apoptosis-related proteins and cell cycle regulators. The combination of the benzo[d]thiazole and pyrazole units is believed to enhance its cytotoxic effects by disrupting mitochondrial function and activating caspase pathways .

Comparative Analysis with Related Compounds

To better understand its biological activity, a comparison with structurally similar compounds can be insightful:

Compound NameStructureNotable Features
6-Bromo-5-hydroxy-pyrazoleStructureContains a hydroxyl group; known for antibacterial properties.
4-Amino-benzo[d]thiazoleStructureExhibits antitumor activity; simpler structure without pyrazole.
Methyl 2-(1-(benzo[d]thiazol-2-yl)-pyrazol-4-yloxy)acetateStructureSimilar ester functionality; studied for neuroprotective effects.

This table illustrates how this compound stands out due to its unique combination of functional groups that may contribute to enhanced biological activities compared to other compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this structure:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer properties, confirming that compounds with similar scaffolds inhibited growth in multiple cancer types, highlighting the importance of structural modifications for enhancing efficacy .
  • Molecular Modeling Studies : Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression, which supports its potential as an effective therapeutic agent .
  • In Vivo Studies : Preliminary in vivo studies indicated promising results in tumor-bearing animal models, where the compound demonstrated significant tumor reduction compared to control groups .

Q & A

Basic: What is the synthetic route for Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate?

The synthesis typically involves coupling a 6-bromobenzo[d]thiazol-2-yl moiety with a pyrazole-acetate derivative. A common approach includes:

  • Step 1 : Condensation of 6-bromobenzo[d]thiazol-2-amine with a β-keto ester (e.g., methyl 3-oxo-3-(5-hydroxypyrazol-3-yl)propanoate) under acidic or basic conditions to form the pyrazole-thiazole hybrid.
  • Step 2 : Bromination or functionalization of the benzo[d]thiazole ring using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF .
  • Step 3 : Purification via recrystallization or column chromatography. Key intermediates can be monitored using TLC with solvent systems such as toluene:ethyl acetate:water (8.7:1.2:1.1) .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • 1H-NMR/13C-NMR : Peaks for the pyrazole ring (δ 5.6–6.2 ppm for protons, δ 140–160 ppm for carbons), benzo[d]thiazole (δ 7.5–8.5 ppm for aromatic protons), and the acetate ester (δ 3.7 ppm for methyl protons) .
  • IR Spectroscopy : Stretching vibrations for hydroxyl (-OH, ~3200 cm⁻¹), ester carbonyl (C=O, ~1700 cm⁻¹), and C-Br (600–500 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ~380–400 for [M+H]+) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structure?

  • SHELX Suite : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsional conformations. For example, the dihedral angle between the benzo[d]thiazole and pyrazole rings can confirm planarity or distortion .
  • Data Validation : Residual density maps and R-factors (<5%) ensure accuracy. Disordered solvent molecules or crystallographic twinning (common in heterocycles) require robust refinement protocols .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Use of Lewis acids (e.g., AlCl3) or organocatalysts to enhance cyclization efficiency during pyrazole formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reflux in ethanol/water mixtures facilitates condensation .
  • Temperature Control : Stepwise heating (40–80°C) avoids decomposition of thermally sensitive intermediates, such as the 5-hydroxypyrazole group .

Advanced: How should researchers resolve contradictions in spectral or crystallographic data?

  • Cross-Validation : Compare NMR data with analogous compounds (e.g., methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, CAS 1158233-60-3) to identify discrepancies in substituent effects .
  • High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. For crystallography, employ synchrotron radiation to resolve weak diffraction patterns in bromine-containing derivatives .

Advanced: What strategies ensure purity assessment for this compound?

  • Chromatographic Methods : HPLC with a C18 column (acetonitrile:water gradient) detects impurities. TLC with iodine visualization confirms single-spot purity .
  • Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C: 45.2%, H: 2.8%, N: 10.5%, Br: 16.7%) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting point consistency (e.g., 190–192°C) and polymorphic transitions .

Advanced: How does the 6-bromobenzo[d]thiazole moiety influence bioactivity?

  • Structure-Activity Relationship (SAR) : The bromine atom enhances lipophilicity and binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors). The thiazole ring’s electron-withdrawing effects stabilize π-π stacking interactions .
  • Cytotoxicity Screening : Use SRB assays (e.g., against MCF7 cells) to evaluate IC50 values. Compare with non-brominated analogs to isolate the bromine’s contribution .

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